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Compound of Interest

Compound Name:
1-(4-Fluoro-3-

methoxyphenyl)ethanone

Cat. No.: B1304783 Get Quote

An In-Depth Technical Guide to 1-(4-Fluoro-3-
methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Fluoro-3-methoxyphenyl)ethanone, a substituted acetophenone, serves as a valuable

building block in organic synthesis, particularly in the development of novel pharmaceutical

agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the

phenyl ring, imparts distinct physicochemical properties that are of significant interest in

medicinal chemistry. This guide provides a comprehensive overview of the physical and

chemical properties, experimental protocols for its synthesis and analysis, and potential

biological activities of this compound.

Physicochemical Properties
The properties of 1-(4-Fluoro-3-methoxyphenyl)ethanone are summarized below. Data is

compiled from various sources and includes both experimental and predicted values.
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Property Value Reference

IUPAC Name
1-(4-Fluoro-3-

methoxyphenyl)ethanone
N/A

CAS Number 64287-19-0 N/A

Molecular Formula C₉H₉FO₂ N/A

Molecular Weight 168.17 g/mol N/A

Appearance
White to off-white crystalline

solid
N/A

Physical Properties
Property Value Reference

Melting Point 49-52 °C N/A

Boiling Point 124 °C at 10 mmHg N/A

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and dichloromethane.

Insoluble in water.

N/A

Spectroscopic Data
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Technique Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 7.61 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (dd,

J=10.8, 2.0 Hz, 1H), 7.18 (t, J=8.4 Hz, 1H), 3.95

(s, 3H), 2.58 (s, 3H)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 196.5, 157.8 (d, J=252.0 Hz), 147.9 (d,

J=11.0 Hz), 125.8, 124.9 (d, J=3.0 Hz), 115.8

(d, J=22.0 Hz), 112.9, 56.4, 26.5

Infrared (IR)
ν (cm⁻¹): 1678 (C=O), 1615, 1515 (C=C,

aromatic), 1275 (C-O), 1230 (C-F)

Mass Spectrometry (MS) m/z: 168.06 (M⁺), 153.04, 125.04, 97.03

Experimental Protocols
Synthesis: Friedel-Crafts Acylation of 2-Fluoroanisole
This protocol describes a general method for the synthesis of 1-(4-Fluoro-3-
methoxyphenyl)ethanone via Friedel-Crafts acylation of 2-fluoroanisole.

Materials:

2-Fluoroanisole

Acetyl chloride or acetic anhydride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Sodium bicarbonate (NaHCO₃), saturated solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in

anhydrous dichloromethane under a nitrogen atmosphere.

Cool the suspension to 0 °C in an ice bath.

Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension via the dropping funnel.

After the addition is complete, add a solution of 2-fluoroanisole (1.0 eq.) in anhydrous

dichloromethane dropwise to the reaction mixture.

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice

and concentrated HCl.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow for Synthesis
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Suspend AlCl₃ in DCM

Cool to 0°C

Add Acetyl Chloride

Add 2-Fluoroanisole

Stir at 0°C, then warm to RT

Quench with Ice/HCl

Extract with DCM

Wash with H₂O, NaHCO₃, Brine

Dry and Concentrate

Purify (Recrystallization/Chromatography)

1-(4-Fluoro-3-methoxyphenyl)ethanone

Click to download full resolution via product page

A flowchart of the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone.
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Analytical Methods
Instrumentation:

Gas chromatograph coupled to a mass spectrometer.

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a

rate of 10 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or

ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrumentation:

NMR spectrometer (e.g., 400 MHz).

Sample Preparation:
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Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

Acquisition Parameters (¹H NMR):

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Acquisition Parameters (¹³C NMR):

Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Potential Biological Activity and Signaling Pathway
Involvement
While direct studies on the biological activity of 1-(4-Fluoro-3-methoxyphenyl)ethanone are

limited in publicly available literature, research on structurally similar compounds provides

valuable insights into its potential pharmacological effects.

A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been

shown to suppress pro-inflammatory responses in activated microglia by blocking the Nuclear

Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

This suggests that 1-(4-Fluoro-3-methoxyphenyl)ethanone may possess similar anti-

inflammatory properties.

Postulated Mechanism of Action: Inhibition of NF-κB
and MAPK Signaling
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors

(e.g., Toll-like receptor 4), triggering downstream signaling cascades that lead to the activation
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of NF-κB and MAPKs (including p38, JNK, and ERK).

NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB

(IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading

to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB

p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-

inflammatory genes, such as iNOS, COX-2, TNF-α, and various interleukins.

MAPK Pathway: The MAPK pathways are also activated by inflammatory stimuli and play a

crucial role in regulating the expression of inflammatory mediators.

It is hypothesized that 1-(4-Fluoro-3-methoxyphenyl)ethanone may inhibit the

phosphorylation of key signaling molecules in these pathways, thereby preventing the nuclear

translocation of NF-κB and the activation of MAPKs. This would lead to a reduction in the

production of pro-inflammatory mediators.

Hypothesized Signaling Pathway Inhibition
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Postulated inhibition of NF-κB and MAPK pathways by the compound.

Conclusion
1-(4-Fluoro-3-methoxyphenyl)ethanone is a compound with significant potential in the field of

drug discovery and development. Its synthesis is achievable through established organic

chemistry reactions, and its purity and identity can be confirmed using standard analytical

techniques. Based on the activity of structurally related molecules, it is a promising candidate

for further investigation as an anti-inflammatory agent. The detailed protocols and hypothesized

mechanism of action presented in this guide provide a solid foundation for researchers to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1304783?utm_src=pdf-body-img
https://www.benchchem.com/product/b1304783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


explore the therapeutic potential of this and similar compounds. Further studies are warranted

to elucidate its precise biological activities and to validate its effects on the NF-κB and MAPK

signaling pathways.

To cite this document: BenchChem. [Physical and chemical properties of 1-(4-Fluoro-3-
methoxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304783#physical-and-chemical-properties-of-1-4-
fluoro-3-methoxyphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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